molecular formula C18H14N2O4 B11487989 (1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11487989
M. Wt: 322.3 g/mol
InChI Key: KUQMLCWKBOCBSQ-UXBLZVDNSA-N
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Description

(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a complex organic compound that features a unique structure combining indole, furan, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the furan and pyridine rings through cyclization reactions. Key steps may include:

    Formation of the Indole Derivative: Starting from 5-methoxyindole, the compound is functionalized at the 3-position to introduce a formyl group.

    Cyclization to Form Furan and Pyridine Rings: The formylated indole undergoes cyclization with appropriate reagents to form the furo[3,4-c]pyridine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of indole, furan, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

3-hydroxy-1-[(Z)-(5-methoxyindol-3-ylidene)methyl]-6-methyl-5H-furo[3,4-c]pyridin-4-one

InChI

InChI=1S/C18H14N2O4/c1-9-5-13-15(24-18(22)16(13)17(21)20-9)6-10-8-19-14-4-3-11(23-2)7-12(10)14/h3-8,22H,1-2H3,(H,20,21)/b10-6+

InChI Key

KUQMLCWKBOCBSQ-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC2=C(OC(=C2C(=O)N1)O)/C=C/3\C=NC4=C3C=C(C=C4)OC

Canonical SMILES

CC1=CC2=C(OC(=C2C(=O)N1)O)C=C3C=NC4=C3C=C(C=C4)OC

Origin of Product

United States

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